4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is a complex organic compound that features a benzodiazole moiety, a cyano group, and a difluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole intermediate, followed by the introduction of the cyano group and the final esterification with 2-chloro-4,5-difluorobenzoic acid. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize waste. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodiazole or benzoate moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: Its structural features suggest potential as a pharmacophore in drug discovery.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety may play a crucial role in binding to these targets, while the cyano and difluorobenzoate groups could influence the compound’s overall activity and specificity. Pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Properties
Molecular Formula |
C23H12ClF2N3O2 |
---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 2-chloro-4,5-difluorobenzoate |
InChI |
InChI=1S/C23H12ClF2N3O2/c24-17-11-19(26)18(25)10-16(17)23(30)31-15-7-5-13(6-8-15)9-14(12-27)22-28-20-3-1-2-4-21(20)29-22/h1-11H,(H,28,29)/b14-9+ |
InChI Key |
SBFJXFYRXUPGQI-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.